molecular formula C20H19N3O4 B2607427 3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 440661-72-3

3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2607427
CAS No.: 440661-72-3
M. Wt: 365.389
InChI Key: BXLMNVKJUCONPG-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

The synthesis and modification of heterocyclic compounds form a significant area of research, contributing to various fields such as materials science, pharmaceuticals, and agrochemicals. The chemical structure of interest shares similarities with other complex heterocycles, indicating its relevance in exploring novel synthetic routes or as an intermediate in the synthesis of potentially bioactive molecules. For instance, Dotsenko et al. (2021) discussed the conversion of 1,6-Diamino-2-oxopyridine-3,5-dicarbonitriles into tetrahydro-6,10-methano[1,2,4]triazolo[1,5-a][1,5]diazocine derivatives, highlighting the importance of heterocyclic compounds in synthesizing new chemical entities with possible biological activities Dotsenko et al., 2021. Similarly, Ovsyannikov et al. (2016) investigated reactions of 1,3-oxazin-6-ones to produce triazole derivatives, demonstrating the synthetic flexibility of heterocycles Ovsyannikov et al., 2016.

Potential Biological Activities

The structural complexity and the presence of multiple heterocyclic moieties within compounds similar to 3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one could imply a potential for biological activity. Research into similar compounds often aims to explore their biological effects, including antimicrobial, antifungal, and anticancer properties. For example, the work by Pandya et al. (2019) on the synthesis of dihydropyrrolone conjugates and their subsequent in vitro microbial investigation underlines the importance of such structures in developing new therapeutic agents Pandya et al., 2019.

Chemical Reactivity and Applications

The unique reactivity of such compounds, driven by their heterocyclic cores, makes them valuable in chemical research for constructing complex molecular architectures. This reactivity can be harnessed in catalysis, material science, and as building blocks in organic synthesis. For example, Abe et al. (2000) discussed the reactivity of localized singlet diradicals, which could be relevant for understanding the chemical behavior of complex heterocycles in various conditions Abe et al., 2000.

Properties

IUPAC Name

3-[2-oxo-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18-7-3-5-15-14-8-13(10-22(15)18)9-21(11-14)19(25)12-23-16-4-1-2-6-17(16)27-20(23)26/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLMNVKJUCONPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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